molecular formula C13H12O B15076181 rel-(4aR,10aS)-4a,5,10,10a-Tetrahydro-5,10-methanobenzocycloocten-11-one CAS No. 1217519-02-2

rel-(4aR,10aS)-4a,5,10,10a-Tetrahydro-5,10-methanobenzocycloocten-11-one

Cat. No.: B15076181
CAS No.: 1217519-02-2
M. Wt: 184.23 g/mol
InChI Key: ODYPPHQNEWLUFF-ZYANWLCNSA-N
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Preparation Methods

The synthetic routes and reaction conditions for RCL T179825 are not extensively documented in the available literature. it is typically synthesized through organic synthesis methods involving the formation of carbon-oxygen bonds. Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and characterization to ensure the desired product’s identity and purity .

Chemical Reactions Analysis

RCL T179825 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RCL T179825 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of RCL T179825 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .

Properties

CAS No.

1217519-02-2

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

(2S,7R)-tricyclo[6.4.1.02,7]trideca-3,5,9,11-tetraen-13-one

InChI

InChI=1S/C13H12O/c14-13-11-7-3-4-8-12(13)10-6-2-1-5-9(10)11/h1-12H/t9-,10+,11?,12?

InChI Key

ODYPPHQNEWLUFF-ZYANWLCNSA-N

Isomeric SMILES

C1=C[C@@H]2[C@H](C=C1)C3C=CC=CC2C3=O

Canonical SMILES

C1=CC2C(C=C1)C3C=CC=CC2C3=O

Origin of Product

United States

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